molecular formula C12H15N B1670301 Desmethylselegiline CAS No. 18913-84-3

Desmethylselegiline

Cat. No.: B1670301
CAS No.: 18913-84-3
M. Wt: 173.25 g/mol
InChI Key: UUFAJPMQSFXDFR-UHFFFAOYSA-N
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Safety and Hazards

Selegiline, from which Desmethylselegiline is metabolized, is devoid of the ‘cheese effect’, a severe drug-food interaction of irreversible MAO inhibitor antidepressants . The safety profile of the active compound was similar to that of placebo except for application-site reactions .

Future Directions

Recent studies have revealed interesting properties of selegiline, opening new possibilities for neuroprotective mechanisms and a disease-modifying effect of MAO-B inhibitors . Future perspectives include the exploration of unexplored activities of selegiline and other MAO inhibitors .

Biochemical Analysis

Biochemical Properties

Nordeprenyl plays a crucial role in biochemical reactions, particularly in the inhibition of MAO-B. This enzyme is responsible for the oxidative deamination of monoamines, including neurotransmitters such as dopamine. By inhibiting MAO-B, Nordeprenyl increases the levels of dopamine in the brain, which is beneficial in the treatment of neurodegenerative diseases like Parkinson’s disease . Additionally, Nordeprenyl interacts with various biomolecules, including glyceraldehyde-3-phosphate dehydrogenase and poly (ADP-ribose) polymerase, contributing to its neuroprotective effects .

Cellular Effects

Nordeprenyl exerts significant effects on various cell types and cellular processes. It has been shown to enhance cell-cell adhesion and prevent the toxicity of selective neurotoxins . Nordeprenyl also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it modulates the activity of kinase cascades and pro- and anti-apoptotic proteins, thereby maintaining mitochondrial integrity and promoting cell survival .

Molecular Mechanism

The molecular mechanism of Nordeprenyl involves several key interactions at the molecular level. It binds to and inhibits MAO-B, leading to increased dopamine levels in the brain . Nordeprenyl also interacts with other biomolecules, such as thioredoxin, which plays a role in its cytoprotective mechanism . Furthermore, Nordeprenyl’s anti-apoptotic activity is mediated through the modulation of gene expression and the inhibition of apoptotic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Nordeprenyl have been observed to change over time. The compound is stable when stored at low temperatures (−20°C) for up to 9 months . Long-term studies have shown that Nordeprenyl maintains its neuroprotective properties and continues to inhibit MAO-B effectively over extended periods

Dosage Effects in Animal Models

The effects of Nordeprenyl vary with different dosages in animal models. At low doses, Nordeprenyl has been shown to promote neuroprotection and enhance dopamine levels without significant adverse effects . At higher doses, it may lead to toxic effects, including increased oxidative stress and potential damage to neuronal cells

Metabolic Pathways

Nordeprenyl is primarily metabolized by cytochrome P450 enzymes in the brain, leading to the formation of methamphetamine and other metabolites . These metabolic pathways involve the oxidation of Nordeprenyl, which is catalyzed by enzymes such as CYP2A and CYP3A . The metabolites of Nordeprenyl contribute to its overall pharmacological effects, including its neuroprotective properties .

Transport and Distribution

Nordeprenyl is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier and accumulate in the brain, where it exerts its effects on MAO-B . The compound’s distribution is influenced by its interactions with transporters and binding proteins, which facilitate its localization to specific tissues and cellular compartments .

Subcellular Localization

The subcellular localization of Nordeprenyl is critical for its activity and function. It is primarily localized in the mitochondria, where it inhibits MAO-B and prevents the formation of reactive oxygen species . Nordeprenyl’s targeting to the mitochondria is facilitated by specific signals and post-translational modifications that direct it to this organelle . This localization is essential for its neuroprotective effects and its role in maintaining cellular homeostasis.

Preparation Methods

The synthesis of desmethylselegiline involves the following steps:

Properties

IUPAC Name

1-phenyl-N-prop-2-ynylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-3-9-13-11(2)10-12-7-5-4-6-8-12/h1,4-8,11,13H,9-10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUFAJPMQSFXDFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)NCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2588-96-7 (hydrochloride)
Record name Desmethylselegiline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018913843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30891483
Record name Nordeprenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30891483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18913-84-3
Record name Desmethylselegiline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018913843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nordeprenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30891483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-phenylpropan-2-yl)(prop-2-yn-1-yl)amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does desmethylselegiline exert its effects on the central nervous system?

A1: this compound primarily acts as an irreversible inhibitor of monoamine oxidase type B (MAO-B) [, , , , , , , , , ]. MAO-B is an enzyme involved in the breakdown of dopamine, a neurotransmitter crucial for motor control, motivation, and reward. By inhibiting MAO-B, this compound increases dopamine levels in the brain [].

Q2: Does this compound possess any neuroprotective properties?

A2: Research suggests that this compound may have neuroprotective effects independent of its MAO-B inhibitory action. Studies in cultured mouse astrocytes demonstrate that both selegiline and this compound can stimulate the synthesis of neurotrophic factors such as nerve growth factor (NGF), brain-derived neurotrophic factor (BDNF), and glial cell line-derived neurotrophic factor (GDNF) []. These neurotrophic factors are vital for the survival and function of neurons. Additionally, this compound has been shown to protect dopaminergic neurons from excitotoxicity in vitro [].

Q3: Does this compound influence nicotine metabolism?

A3: Interestingly, this compound has been found to inhibit nicotine metabolism in both mice and humans []. This inhibition occurs through the competitive and mechanism-based inhibition of cytochrome P450 2A6 (CYP2A6), a key enzyme involved in nicotine metabolism. This interaction may have implications for the potential use of selegiline as a smoking cessation aid.

Q4: How is this compound metabolized in the body?

A4: this compound is a major metabolite of selegiline, formed through N-demethylation by cytochrome P450 enzymes, primarily CYP2B6 []. Other enzymes involved in this compound formation include CYP1A2 and CYP3A4 [, ]. Further metabolism of this compound leads to the formation of l-methamphetamine and l-amphetamine [, , , , , , , , , , , , ].

Q5: How does the administration route affect the pharmacokinetic profile of this compound?

A5: Oral administration of selegiline leads to significant first-pass metabolism, resulting in relatively low plasma levels of selegiline and higher levels of metabolites like this compound [, ]. Transdermal administration of selegiline bypasses first-pass metabolism, leading to higher plasma levels of selegiline and lower levels of metabolites compared to oral administration [, ].

Q6: What is the molecular formula and weight of this compound hydrochloride?

A6: The molecular formula of this compound hydrochloride is C12H16N+.Cl-, and its molecular weight is 210.72 g/mol [].

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